molecular formula C22H22N6O5 B10820322 N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate

Cat. No.: B10820322
M. Wt: 450.4 g/mol
InChI Key: TZHWWOYEMHALRI-UHFFFAOYSA-N
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Description

PF-04937319 (hydrate) is a glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate. This compound has been investigated for its potential in managing type 2 diabetes mellitus by enhancing the activity of glucokinase, thereby improving glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-04937319 (hydrate) is synthesized through a series of chemical reactions involving the formation of N,N-Dimethyl-5-[[2-methyl-6-[[(5-methyl-2-pyrazinyl)amino]carbonyl]-4-benzofuranyl]oxy]-2-pyrimidinecarboxamide. The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .

Industrial Production Methods

The industrial production of PF-04937319 (hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

PF-04937319 (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

PF-04937319 (hydrate) has several scientific research applications, including:

Mechanism of Action

PF-04937319 (hydrate) exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and metabolism in cells, leading to improved glycemic control. The molecular targets include pancreatic beta cells and hepatocytes, where glucokinase plays a key role in glucose sensing and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PF-04937319 (hydrate) is unique in its ability to maintain glucose-lowering efficacy while minimizing the risk of hypoglycemia, a common side effect observed with other glucokinase activators. This makes it a promising candidate for further development and therapeutic use .

Properties

Molecular Formula

C22H22N6O5

Molecular Weight

450.4 g/mol

IUPAC Name

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate

InChI

InChI=1S/C22H20N6O4.H2O/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4;/h5-11H,1-4H3,(H,24,27,29);1H2

InChI Key

TZHWWOYEMHALRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C.O

Origin of Product

United States

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